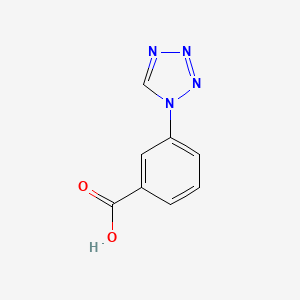

3-(1H-tetrazol-1-yl)benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Broader Significance of Tetrazole Substituted Benzoic Acids

Tetrazole-substituted benzoic acid derivatives are a class of organic compounds that have garnered considerable attention for their versatile applications. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, imparts unique physicochemical properties to the parent molecule. numberanalytics.comwikipedia.org This structural feature is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and other desirable pharmacological properties. nih.govresearchgate.netlifechemicals.com

The significance of these derivatives spans several key areas:

Medicinal Chemistry: Many tetrazole-containing compounds are explored as potential therapeutic agents, including antihypertensive, anti-allergic, antibiotic, and anticonvulsant agents. nih.govresearchgate.net The tetrazole moiety is a feature in over 20 FDA-approved drugs. nih.govlifechemicals.com Their ability to act as surrogates for carboxylic acids and cis-amide bonds makes them valuable in drug design and the synthesis of peptidomimetics. nih.govlifechemicals.com

Materials Science: The high nitrogen content and thermal stability of tetrazoles make them suitable for the development of energetic materials, such as propellants and explosives. numberanalytics.comwikipedia.org Furthermore, their nitrogen atoms are excellent at coordinating with metal ions, leading to their use as ligands in the construction of metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.comrsc.org

Organic Synthesis: Tetrazoles serve as versatile intermediates, catalysts, and building blocks in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. numberanalytics.com

A Historical Look at 3 1h Tetrazol 1 Yl Benzoic Acid Research

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.govresearchgate.net Initially, research progressed slowly, with only about 300 derivatives reported by 1950. nih.gov The development of new synthetic methods, particularly the [3+2] cycloaddition reaction between nitriles and azides, significantly accelerated the field. nih.govresearchgate.net

The synthesis of 3-(1H-tetrazol-1-yl)benzoic acid itself is a difunctional compound featuring both a carboxylate and a tetrazole group. psu.edu A common laboratory synthesis involves the reaction of 3-cyanobenzoic acid. psu.edu The evolution of synthetic techniques, including the use of new catalysts and microwave-assisted synthesis, has made the production of such tetrazole derivatives more efficient. numberanalytics.com

Current Research Frontiers and Academic Inquiries

Established and Emerging Synthetic Routes for Tetrazole Derivatives Bearing Carboxylic Acid Moieties

The synthesis of tetrazoles substituted with carboxylic acid groups can be broadly categorized by how the tetrazole ring is formed and attached to the aryl ring. Key methods include multicomponent reactions, cycloadditions, and specific named reactions like the Schmidt reaction, followed by strategies to control the final substitution pattern on the tetrazole ring.

Multicomponent Reaction Approaches for 1H-Tetrazoles

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. nih.gov This approach offers novelty, diversity, and complexity in a convergent manner. acs.org

A prominent MCR for synthesizing 1-substituted tetrazoles is the Ugi-tetrazole four-component reaction (UT-4CR) . In this reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide (B81097) source (like hydrazoic acid or trimethylsilyl (B98337) azide, TMSN₃) react to form α-aminomethyl tetrazoles. nih.govacs.org For analogs of this compound, 3-aminobenzoic acid could serve as the amine component. The general mechanism involves the formation of an iminium ion from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the azide in a [3+2] cycloaddition to yield the 1,5-disubstituted tetrazole product. acs.org The Ugi reaction is known for its broad scope and ability to generate large libraries of structurally diverse compounds. acs.orgnih.gov

Another MCR strategy involves the one-pot reaction of a primary amine, triethyl orthoformate, and sodium azide. mdpi.comresearchgate.net This method is a straightforward way to synthesize 1-aryl-1H-tetrazoles. The reaction, often catalyzed by acids or metal salts, proceeds by forming an amide acetal (B89532) intermediate from the amine and orthoformate, which then reacts with the azide to form the tetrazole ring. mdpi.com Using 3-aminobenzoic acid as the starting amine would directly yield N-1 substituted tetrazole-benzoic acid derivatives.

[2+3] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition) in Tetrazole Synthesis

The [2+3] cycloaddition reaction is one of the most fundamental and widely used methods for synthesizing the tetrazole core. This reaction typically involves the coupling of a nitrile (-C≡N) with an azide source (N₃⁻). nih.gov

To synthesize tetrazoles bearing a carboxylic acid, a cyanobenzoic acid is a common starting material. For instance, the reaction of 3-cyanobenzoic acid with sodium azide can produce 3-(1H-tetrazol-5-yl)benzoic acid. This process often requires a catalyst to proceed efficiently, as the activation barrier for the cycloaddition can be high. acs.org Various catalytic systems, including Brønsted or Lewis acids, have been developed to facilitate this transformation. organic-chemistry.org The reaction is believed to proceed through the activation of the nitrile group by the catalyst, making it more susceptible to nucleophilic attack by the azide ion, followed by cyclization to form the tetrazole ring.

While this method is highly effective for producing 5-substituted tetrazoles, forming 1-substituted isomers like this compound requires a different cycloaddition strategy. A key pathway is the [3+2] cycloaddition between an isocyanide and an azide. nih.govresearchgate.net This approach directly yields 1-substituted tetrazoles. The reaction can be catalyzed by acids, which activate the isocyanide for cycloaddition with hydrazoic acid, formed in situ from an azide source like TMSN₃. researchgate.netcapes.gov.br

| Catalyst/Reagent | Substrate Type | Key Features | Relevant Analogs |

| Ugi-4CR | Amine, Carbonyl, Isocyanide, Azide | High diversity, one-pot synthesis of 1,5-disubstituted tetrazoles. | Utilizes 3-aminobenzoic acid as the amine component. |

| Nitrile + Azide | Organonitrile, Azide | Forms 5-substituted tetrazoles. Requires catalyst (e.g., Zn, Cu, acids). | Starts from 3-cyanobenzoic acid to yield the 5-yl isomer. |

| Isocyanide + Azide | Isocyanide, Azide | Directly forms 1-substituted tetrazoles. Acid-catalyzed. | A potential route using an isocyanobenzoic acid derivative. |

| Amine + Orthoformate + Azide | Primary Amine, Orthoformate, Azide | Direct synthesis of 1-substituted tetrazoles from readily available amines. | Utilizes 3-aminobenzoic acid to directly form the target scaffold. |

Schmidt Reaction Pathways for Tetrazole Formation

The Schmidt reaction traditionally involves the reaction of a carbonyl compound with hydrazoic acid under acidic conditions to yield an amine or an amide. rsc.org However, a notable variation of this reaction allows for the formation of fused tetrazoles from ketones. acs.org

In this pathway, a ketone is treated with an excess of hydrazoic acid (or a TMSN₃/acid combination). The mechanism begins with the protonation of the ketone, followed by the addition of the azide to form an azidohydrin intermediate. Under acidic conditions, this intermediate can undergo a rearrangement similar to the Beckmann rearrangement. However, instead of hydrolysis to an amide, the intermediate can cyclize to form a tetrazole ring fused to the original structure. This pathway has been successfully applied to steroidal ketones to produce complex, fused tetrazole derivatives. acs.org While not a direct route to this compound itself, it represents an important method for creating tetrazole-containing polycyclic structures. The use of trimethylsilyl azide (TMSN₃) is often preferred as it is a less hazardous alternative to hydrazoic acid.

N-Alkylation and Regioselective Synthesis of Tetrazole Derivatives

For many tetrazole syntheses, a mixture of N-1 and N-2 substituted isomers is produced, necessitating challenging separation steps. Therefore, developing regioselective methods is crucial. The synthesis of this compound specifically requires the formation of the N-1 isomer.

One of the most reliable methods for the regioselective synthesis of 1-substituted tetrazoles is the reaction of primary amines with an orthoester (like triethyl orthoformate) and sodium azide. mdpi.comresearchgate.net This one-pot, three-component reaction is often catalyzed by various Lewis or Brønsted acids and can be performed under solvent-free conditions. acs.orgrsc.org The reaction mechanism is thought to involve the activation of the orthoformate, followed by attack from the primary amine (e.g., 3-aminobenzoic acid) and subsequent reaction with the azide ion to form the N-1 substituted tetrazole ring. mdpi.com

Alternatively, if a 5-substituted-1H-tetrazole is formed first (via the nitrile-azide cycloaddition), a subsequent N-alkylation or N-arylation step is required. The regioselectivity of this step is highly dependent on the reaction conditions, the nature of the substituent at the C-5 position, and the alkylating/arylating agent used. While N-2 alkylation is often favored under many conditions, specific protocols using diaryliodonium salts or arylboronic acids have been developed to achieve regioselective N-arylation, although these often favor the N-2 position as well. organic-chemistry.org Therefore, for synthesizing N-1 aryl tetrazoles, the direct three-component approach starting from the corresponding aniline (B41778) is generally more efficient.

Catalytic Systems in the Preparation of this compound Analogs

Catalysis is central to the modern synthesis of tetrazoles, enabling milder reaction conditions, shorter reaction times, and higher yields, often while avoiding hazardous reagents like hydrazoic acid.

Transition Metal-Catalyzed Tetrazole Synthesis

Transition metals are widely employed to catalyze the [2+3] cycloaddition of nitriles with azides. The metal center is believed to coordinate to the nitrile, activating it for attack by the azide.

Zinc Catalysts: Zinc salts, such as ZnCl₂ or Zn(OTf)₂, are effective and widely used catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. organic-chemistry.org The reactions often proceed readily in water or other polar solvents.

Copper Catalysts: Copper-based systems, including copper(I) and copper(II) species, have been shown to catalyze the cycloaddition of nitriles with TMSN₃. rsc.org Copper nanoparticles have also been developed as efficient and recyclable heterogeneous catalysts for these reactions. lookchem.com

Cobalt Catalysts: Recently, cobalt(II) complexes have been reported as the first homogeneous catalysts for the [2+3] cycloaddition of nitriles and sodium azide. Mechanistic studies suggest the formation of an intermediate cobalt(II)-diazido complex which is the active catalytic species.

Palladium Catalysts: Palladium catalysts, often in conjunction with copper co-catalysts, have been used for the direct C-H arylation of pre-formed 1-substituted tetrazoles to create 1,5-disubstituted tetrazoles. organic-chemistry.org

For the synthesis of 1-substituted tetrazoles from amines, orthoformates, and azides, various metal-based catalysts have also proven effective. Catalysts such as Yb(OTf)₃, FeCl₃, and novel copper or silver nanocomposites have been shown to promote the reaction efficiently, often under solvent-free conditions. mdpi.comorganic-chemistry.orgacs.org

| Catalyst System | Reaction Type | Substrate Example | Conditions | Key Advantage |

| Zn(II) salts | Nitrile-Azide Cycloaddition | Aromatic Nitriles | Water, Reflux | Environmentally friendly solvent, broad scope. |

| Cu(I)/Cu(II) | Nitrile-Azide Cycloaddition | Aromatic Nitriles + TMSN₃ | DMF/MeOH | Good to high yields, can use less hazardous azide source. |

| Cobalt(II) Complex | Nitrile-Azide Cycloaddition | Aryl Nitriles + NaN₃ | Homogeneous, Mild Conditions | First homogeneous Co catalyst, near quantitative yields. |

| FeCl₃ / Fe₃O₄ NPs | Amine + Orthoformate + Azide | Aryl Amines | Solvent-free or Water | Environmentally benign, reusable catalyst. |

| Yb(OTf)₃ | Amine + Orthoformate + Azide | Primary Amines | Acetonitrile, Reflux | Good yields for a range of amines. |

Organocatalysis and Asymmetric Catalysis Utilizing Tetrazole Scaffolds

The field of organocatalysis has seen the emergence of tetrazole-containing molecules as effective catalysts for various asymmetric transformations. Proline derivatives featuring tetrazole and acylsulfonamide moieties have demonstrated superior performance in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions when compared to proline alone. rsc.org These organocatalysts, which operate under mild conditions, represent a significant advancement in green chemistry. researchgate.net

The versatility of organocatalysis is further highlighted by its combination with metal catalysts in cooperative catalytic systems. For instance, the pairing of iridium catalysts with a range of organocatalysts, including Brønsted acids and Lewis bases, has enabled previously challenging transformations to be achieved with high efficiency and stereocontrol. rsc.org This cooperative approach is instrumental in producing biologically active chiral molecules from readily available starting materials. rsc.org

Asymmetric organocatalysis has also been successfully applied in complex cascade reactions. A notable example is the three-component quadruple cascade of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by (S)-diphenylprolinol TMS ether. This reaction proceeds through an aza-Michael/aldol condensation/vinylogous Michael/aldol condensation sequence to afford tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivatives with excellent diastereoselectivity and high enantioselectivity. nih.gov The development of such intricate molecular scaffolds through organocatalysis underscores its power in modern synthetic chemistry. researchgate.net

Nanomaterial-Based Catalysis for Green Synthesis of Tetrazoles

In the pursuit of environmentally benign synthetic methods, nanomaterial-based catalysts have gained prominence for the synthesis of tetrazoles. nih.govrsc.orgcncb.ac.cn These catalysts offer several advantages, including high surface area-to-volume ratio, ease of modification, simple recovery, and reusability, making them ideal for green chemistry applications. nih.govrsc.orgcncb.ac.cn

A variety of nanomaterials have been explored as efficient catalysts for tetrazole synthesis. nih.govrsc.orgcncb.ac.cn These include:

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often functionalized with organic ligands or supporting other metal catalysts like copper or nickel, have proven to be highly effective. nih.govamerigoscientific.comnanomaterchem.com Their magnetic nature allows for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. nih.govnanomaterchem.com Examples include Fe3O4@tryptophan@Ni and Fe3O4@SiO2/ligand/Cu(II) nanocatalysts. nih.govnanomaterchem.com

Copper-Based Nanomaterials: Copper nanoparticles, sometimes supported on materials like chitosan-functionalized magnetic nanoparticles (Cu NPs@Fe3O4-chitosan), exhibit high catalytic activity in the formation of various tetrazole derivatives. amerigoscientific.comnanomaterchem.com

Zinc Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) serves as an efficient heterogeneous acid catalyst due to its Lewis acidic surface sites. It has been successfully used in the [3+2] cycloaddition for the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com

Composite Nanomaterials: Composites such as a magnetic Fe3O4@MCM-41-SB-Cu nanocomposite and a biosynthesized Ag/sodium borosilicate nanocomposite have also demonstrated excellent catalytic activity, offering high yields, short reaction times, and good recyclability. amerigoscientific.com

These nanomaterial-catalyzed syntheses often proceed under greener conditions, such as using water or glycerol (B35011) as solvents, and in some cases, can be accelerated by microwave irradiation. researchgate.net

Mechanistic Elucidation of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms involved in the formation of tetrazoles is crucial for optimizing synthetic protocols and controlling product distribution.

Detailed Reaction Mechanisms and Identification of Intermediates

The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide. acs.orgnih.gov While often depicted as a concerted process, density functional theory (DFT) calculations suggest a more complex, stepwise mechanism. acs.org

The reaction is believed to proceed through the formation of an imidoyl azide intermediate. acs.org When a proton source is available, the reaction is proposed to involve a nitrile activation step, leading to a stable intermediate that subsequently cyclizes to form the tetrazole ring. acs.org The stability of this intermediate is influenced by the electronic nature of the substituent on the nitrile, with electron-withdrawing groups increasing its stability. acs.org

In multicomponent reactions for the synthesis of 1-substituted tetrazoles, the mechanism involves the initial reaction of an amine with an orthoformate, followed by nucleophilic attack of an azide ion and subsequent cyclization to yield the final tetrazole product. rsc.org

Factors Governing Regioselectivity and Stereoselectivity in Tetrazole Formation

The alkylation of 5-substituted-1H-tetrazoles can lead to two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The regioselectivity of this reaction is a critical aspect, and while the 2,5-disubstituted isomer is often favored, the ratio of the two products can be highly variable. rsc.org

Factors influencing regioselectivity include:

Steric Hindrance: The steric bulk of the alkylating agent can influence the site of attack on the tetrazole ring. rsc.org

Reaction Mechanism: The nature of the nucleophilic substitution (SN1 vs. SN2) plays a significant role. The formation of a transient alkyl diazonium intermediate in diazotization reactions, for example, can lead to different regiochemical outcomes. rsc.orgresearchgate.net

Substituent Effects: The electronic nature of the substituent at the 5-position of the tetrazole ring can affect the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the alkylation. nih.gov Similarly, the structure of the reactants in multicomponent reactions can direct the regiochemistry of the final product. nih.gov

Stereoselectivity becomes relevant in reactions where new chiral centers are formed. In asymmetric catalysis, the choice of a chiral catalyst is paramount in determining the stereochemical outcome of the reaction. nih.gov Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also observed in certain tetrazole syntheses. youtube.com

Impact of Reaction Conditions (e.g., pH, Solvents, Temperature) on Product Distribution

Reaction conditions exert a profound influence on the yield, reaction time, and product distribution in tetrazole synthesis.

Catalysts: The choice of catalyst is critical. Lewis acids, such as zinc salts (e.g., ZnBr2-SiO2), are known to activate the nitrile group, enhancing the rate of cycloaddition. researchgate.netorganic-chemistry.org

Solvents: The solvent can significantly impact the reaction outcome. For instance, in the synthesis of a tetrazole derivative, changing the solvent from water to glycerol led to a notable increase in product yield. researchgate.net The use of ionic liquids has also been explored as an alternative to conventional organic solvents. nih.gov

Temperature: Tetrazole synthesis often requires elevated temperatures to proceed at a reasonable rate. acs.org However, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.net

pH: The pH of the reaction medium can be important, particularly in reactions involving protonation steps or acid/base catalysis. For example, the synthesis of certain tetrazolo[1,5-a]pyrimidines is carried out under acidic conditions (e.g., toluene (B28343) reflux with HCl). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, revealing how atoms are connected and the chemical environment of each nucleus.

Unambiguous Assignment of ¹H NMR and ¹³C NMR Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific resonances of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, exhibits distinct signals corresponding to the different types of protons. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 13 ppm, due to its acidic nature. The protons on the benzene (B151609) ring will show a complex pattern of multiplets in the aromatic region (typically between 7.5 and 8.5 ppm). The proton on the tetrazole ring will appear as a sharp singlet further downfield, usually above 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the carboxylic acid group will be observed at the most downfield position, typically in the range of 165-175 ppm. The carbon atoms of the benzene ring will resonate in the 120-140 ppm region, with their specific shifts influenced by the positions of the carboxylic acid and tetrazole substituents. The carbon atom within the tetrazole ring will also have a characteristic chemical shift.

Table 1: ¹H NMR Chemical Shift Assignments for Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| Benzoic acid | CDCl₃ | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.54 (t, J = 7.92 Hz, 2H) rsc.org |

| 3-Chlorobenzoic acid | DMSO | 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H) rsc.org |

| 3,4,5-Trimethoxybenzoic acid | DMSO | 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74(s, 3H) rsc.orgchemicalbook.com |

Table 2: ¹³C NMR Chemical Shift Assignments for Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| Benzoic acid | CDCl₃ | 172.60, 133.89, 130.28, 129.39, 128.55 rsc.orgchemicalbook.com |

| 3-Chlorobenzoic acid | DMSO | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org |

| 3,4,5-Trimethoxybenzoic acid | DMSO | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 rsc.orgchemicalbook.com |

Application of Two-Dimensional NMR Methodologies (e.g., HSQC)

To further confirm the assignments made from one-dimensional NMR spectra and to resolve any ambiguities, two-dimensional (2D) NMR techniques are employed. One of the most powerful of these is the Heteronuclear Single Quantum Coherence (HSQC) experiment. hmdb.cahmdb.ca

An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This is particularly useful for definitively linking the proton signals with their corresponding carbon atoms in the this compound structure. For example, the proton signal in the tetrazole ring can be directly correlated to the tetrazole carbon, and each aromatic proton can be assigned to its specific carbon on the benzene ring. This technique provides an unambiguous and detailed picture of the molecular connectivity, leaving no doubt as to the structural assignment. Other 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural elucidation.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound, providing crucial information about its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of the elemental composition of the parent ion of this compound, which has a molecular formula of C₈H₆N₄O₂. By comparing the experimentally measured accurate mass to the calculated mass for this formula, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) error. lcms.cznih.gov This capability is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

In many instances, this compound may be present in a mixture, either as a product of a chemical reaction or in a biological matrix. Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are ideal for the analysis of such complex samples. mdpi.compsu.educanada.ca

LC-MS is particularly well-suited for the analysis of this compound due to its polarity and thermal lability. The liquid chromatograph separates the components of the mixture based on their interactions with a stationary phase, and the separated components are then introduced into the mass spectrometer for detection and identification. This allows for the quantification and identification of the target compound even in the presence of other substances. mdpi.compsu.edu Tandem mass spectrometry (MS/MS) can be employed in conjunction with LC to provide further structural information through controlled fragmentation of the parent ion. psu.edu GC-MS, while also a powerful separation and identification technique, may require derivatization of the carboxylic acid group to increase the compound's volatility for gas-phase analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification and to confirm the presence of its key structural features.

The most characteristic absorption bands in the IR spectrum of this compound include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing a broadness due to hydrogen bonding. docbrown.info

A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

Several absorption bands in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.

Vibrational modes associated with the tetrazole ring, including C-N and N=N stretching, will also be present in the spectrum, typically in the fingerprint region (below 1500 cm⁻¹).

C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹.

The presence and positions of these absorption bands provide strong evidence for the molecular structure of this compound.

Table 3: Characteristic IR Absorption Frequencies for Benzoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | ~3300 - 2500 | Broad, stretching vibration docbrown.info |

| C-H (Aromatic) | ~3080 - 3030 | Stretching vibrations docbrown.info |

| C=O (Carbonyl) | ~1700 - 1680 | Stretching vibration docbrown.info |

| C=C (Aromatic) | ~1625 - 1465 | In-plane stretching vibrations docbrown.info |

| C-O (Carboxylic acid) | ~1320 - 1210 | Stretching vibration docbrown.info |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction (XRD) stands as a definitive technique for determining the atomic and molecular structure of a crystal. rigaku.com In the context of this compound, both single-crystal and powder XRD are invaluable for confirming its chemical identity, identifying crystalline phases (polymorphism), and providing detailed insights into its molecular geometry and intermolecular interactions. rigaku.comunits.it

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a sample. It is particularly useful for phase identification, assessing sample purity, and studying polymorphism. units.it The PXRD pattern of a crystalline compound is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). For a given crystalline solid like this compound, the positions and relative intensities of these peaks can be used to confirm its identity against a reference standard. units.it

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Value (Hypothetical) |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |

| Volume (V) | The volume of the unit cell. | 900 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.57 g/cm³ |

Note: The example values are hypothetical and are included to illustrate the type of data obtained from a single-crystal XRD experiment. Actual values for this compound would need to be determined experimentally.

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the quantitative determination and purity assessment of non-volatile compounds. In the analysis of compounds structurally related to this compound, such as benzoic acid itself, reversed-phase HPLC is commonly employed. baua.deupb.roust.eduthaiscience.info This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. baua.de

For the analysis of this compound, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at pH 4.4) and an organic modifier like methanol (B129727) or acetonitrile. baua.deust.eduthaiscience.info Detection is often performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as around 230-234 nm. baua.dethaiscience.info The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter used for identification. upb.ro

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify the compound of interest from a reaction mixture. By collecting the fraction corresponding to the peak of this compound, a highly pure sample can be obtained.

Table 2: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 2.1 mm, 5 µm particle size baua.de |

| Mobile Phase | 30% Acetonitrile, 70% Water with 2 g/L Phosphoric Acid baua.de |

| Flow Rate | 0.15 mL/min baua.de |

| Detection | Diode Array Detector (DAD) at 230 nm baua.de |

| Column Temperature | 25 °C baua.de |

| Injection Volume | 5 µL baua.de |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to qualitatively assess the purity of a compound. libretexts.org For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.orgrsc.org

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. utexas.edusigmaaldrich.com The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. utexas.edu The choice of the mobile phase is crucial for achieving good separation. For compounds with polar functional groups like the carboxylic acid and tetrazole moieties in this compound, a mixture of a nonpolar solvent (e.g., toluene or hexanes) and a more polar solvent (e.g., ethyl acetate or ethanol) is often used. rsc.orgsigmaaldrich.com

After development, the separated spots are visualized, commonly under UV light at 254 nm, as the aromatic ring in the molecule is UV-active. sigmaaldrich.commerckmillipore.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. utexas.edu By comparing the Rf value of the product spot with that of a pure standard, the identity of the synthesized compound can be preliminarily confirmed. The presence of multiple spots in the lane corresponding to the product indicates the presence of impurities. libretexts.org

Table 3: Typical TLC Conditions for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 sigmaaldrich.commerckmillipore.com |

| Mobile Phase | Toluene / Ethanol 9:1 (v/v) sigmaaldrich.commerckmillipore.com |

| Visualization | UV light at 254 nm sigmaaldrich.commerckmillipore.com |

Computational Chemistry and Molecular Modeling of 3 1h Tetrazol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 3-(1H-tetrazol-1-yl)benzoic acid, DFT studies would provide fundamental insights into its geometry, reactivity, and stability.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For this compound, this would involve considering the relative orientations of the benzoic acid and tetrazole rings.

Conformational analysis would explore different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, particularly the C-N bond connecting the phenyl ring to the tetrazole ring. By calculating the relative energies of these conformers, the most stable and likely conformations of the molecule can be identified. This information is critical for understanding its interactions with other molecules.

Electrostatic Potential (ESP) and Charge Distribution Mapping

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely hydrogen bond donor. This mapping is essential for understanding intermolecular interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Activity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, analysis of the HOMO and LUMO would identify the parts of the molecule most likely to be involved in chemical reactions. The distribution of these orbitals would indicate the probable sites for nucleophilic and electrophilic interactions, providing predictions of its chemical behavior.

Molecular Docking and Simulation Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is a fundamental tool in drug discovery and design.

Computational Assessment of Binding Affinities and Molecular Recognition

If this compound were to be investigated as a potential drug candidate, molecular docking simulations would be performed to predict its binding affinity for a specific biological target. The docking process calculates a scoring function that estimates the strength of the interaction, typically in kcal/mol. A lower (more negative) score generally indicates a stronger and more favorable binding interaction. This allows for the computational screening of its potential as an inhibitor or activator of a particular protein.

Analysis of Preferred Binding Conformations and Orientations

Beyond just the binding score, molecular docking provides detailed information about the specific interactions between the ligand (this compound) and the protein's active site. The analysis would reveal the preferred binding conformation of the molecule and its orientation within the binding pocket. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues of the protein. Understanding these interactions is crucial for explaining the basis of molecular recognition and for the rational design of more potent and selective molecules.

Investigation of Supramolecular Assembly and Hydrogen Bonding Networks

In the absence of a determined crystal structure for this compound, we can infer probable crystal packing motifs by examining its isomer, 3-(1H-tetrazol-5-yl)benzoic acid, for which crystallographic data is available. In the crystalline state, molecules of 3-(1H-tetrazol-5-yl)benzoic acid are linked into two-dimensional sheets by intermolecular N—H···O and O—H···N hydrogen bonds. psu.edudoaj.org This suggests that the 1-yl isomer would also likely form extensive hydrogen-bonded networks.

A common motif for carboxylic acids is the formation of hydrogen-bonded dimers. It is therefore highly probable that the carboxylic acid groups of two molecules of this compound would engage in a classic O—H···O hydrogen-bonding interaction to form a centrosymmetric dimer. These dimers could then be further linked into chains or sheets through hydrogen bonds involving the tetrazole rings.

The primary non-covalent interactions expected to define the supramolecular structure of this compound are hydrogen bonds and π-stacking.

Hydrogen Bonding:

The key hydrogen bond donors are the carboxylic acid O-H group and the tetrazole N-H group. The acceptors are the carbonyl oxygen of the carboxylic acid and the nitrogen atoms of the tetrazole ring. This allows for a variety of strong hydrogen-bonding interactions:

O—H···N Hydrogen Bonds: The acidic proton of the carboxylic acid can form a strong hydrogen bond with a nitrogen atom of the tetrazole ring of an adjacent molecule. In the crystal structure of the isomeric 3-(1H-tetrazol-5-yl)benzoic acid, a significant O—H···N hydrogen bond is observed with a donor-acceptor distance of 2.666 Å. psu.edu

N—H···O Hydrogen Bonds: The proton on the tetrazole ring can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. For 3-(1H-tetrazol-5-yl)benzoic acid, this N—H···O interaction has a measured distance of 2.712 Å. psu.edu

These interactions are crucial in the formation of the extended supramolecular architecture. The interplay of these hydrogen bonds can lead to the formation of robust synthons, which are reliable and predictable patterns of intermolecular interactions.

π-Stacking:

Below is a table summarizing the expected non-covalent interactions in this compound based on the analysis of its functional groups and data from its isomer, 3-(1H-tetrazol-5-yl)benzoic acid.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bond | Carboxylic Acid (O-H) | Tetrazole (N) | ~2.7 | Linking molecules into chains or sheets |

| Hydrogen Bond | Tetrazole (N-H) | Carboxylic Acid (C=O) | ~2.7 | Cross-linking molecular chains or sheets |

| π-Stacking | Benzene (B151609) Ring | Tetrazole Ring | ~3.8 | Stabilizing the overall 3D crystal packing |

Advanced Applications and Theoretical Implications of 3 1h Tetrazol 1 Yl Benzoic Acid and Its Derivatives

Contributions to Supramolecular Chemistry and Engineered Molecular Recognition Systems

The field of supramolecular chemistry focuses on the study of non-covalent interactions to construct complex, functional assemblies. The structural features of 3-(1H-tetrazol-1-yl)benzoic acid make it an excellent candidate for designing intricate supramolecular architectures and systems capable of molecular recognition. The carboxylic acid group is a classic hydrogen bond donor and acceptor, while the tetrazole ring offers multiple nitrogen atoms that can act as hydrogen bond acceptors.

The isomeric compound, 3-(1H-tetrazol-5-yl)benzoic acid, provides insight into the supramolecular behavior of such bifunctional molecules. In its crystalline state, this molecule forms two-dimensional sheets through a network of intermolecular N—H⋯O and O—H⋯N hydrogen bonds. nih.govdoaj.org Specifically, the N···O distance is approximately 2.712 Å, and the O···N distance is about 2.666 Å. nih.gov This demonstrates the strong propensity of the tetrazole and carboxylic acid moieties to engage in robust hydrogen bonding, leading to highly organized solid-state structures. It is conceivable that this compound would participate in similar, though structurally distinct, hydrogen-bonding networks, driving the self-assembly of predictable supramolecular patterns. These interactions are fundamental to creating engineered systems for molecular recognition, where the specific geometry and electronic nature of the binding sites within the supramolecular assembly allow for the selective binding of guest molecules.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic components. This compound and its isomers serve as versatile ligands for the synthesis of MOFs and coordination polymers due to their ability to coordinate with metal centers in various ways. brieflands.comsemanticscholar.org

Design Principles for Tetrazole-Based Ligands and Diverse Coordination Modes

The design of MOFs using tetrazole-based ligands like this compound is underpinned by the predictable coordination chemistry of both the tetrazole and carboxylate groups. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The tetrazole ring, with its four nitrogen atoms, offers a rich variety of coordination modes, acting as a versatile connector in the construction of coordination polymers. unimi.it This multifunctionality allows for the formation of MOFs with diverse topologies and dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. nih.gov The combination of these two functional groups on a rigid benzene (B151609) backbone provides a well-defined geometry for the resulting framework.

| Coordination Site | Potential Coordination Modes |

| Carboxylate Group | Monodentate, Bidentate (chelating or bridging) |

| Tetrazole Ring | Monodentate, Bidentate (bridging through various nitrogen pairs) |

This table illustrates the potential coordination modes for the functional groups of this compound in the formation of MOFs.

pH-Controlled Self-Assembly of MOF Structures

The self-assembly process of MOFs can be highly sensitive to reaction conditions, including pH. The protonation state of both the carboxylic acid and the tetrazole ring of this compound can be controlled by adjusting the pH of the reaction mixture. This, in turn, influences the coordination behavior of the ligand and the resulting dimensionality and topology of the MOF structure. For instance, at lower pH, the carboxylic acid may remain protonated and participate in hydrogen bonding rather than coordination, while at higher pH, it will be deprotonated and readily bind to metal centers. Similarly, the nitrogen atoms of the tetrazole ring can be protonated at very low pH, affecting their ability to coordinate. This pH-dependent behavior allows for a degree of control over the final framework structure, enabling the targeted synthesis of specific MOF architectures.

Post-Synthetic Ligand Exchange in MOF Functionalization

Post-synthetic modification is a powerful technique for introducing functionality into pre-existing MOFs. One common method is ligand exchange, where the original organic linkers in a MOF are partially or fully replaced by new ligands with desired functional groups. A derivative of this compound could be introduced into an existing MOF structure through this method. This would allow for the incorporation of the unique properties of the tetrazole ring, such as its ability to participate in specific interactions or its potential for further chemical modification, into a framework that may not be accessible through direct synthesis. This approach offers a route to fine-tune the properties of MOFs for specific applications, such as gas separation or catalysis.

Role in Organocatalysis and Enantioselective Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, particularly for the synthesis of chiral molecules. The development of new organocatalysts with high efficiency and enantioselectivity is a continuous area of research. The rigid structure and functional groups of this compound make it an interesting scaffold for the design of novel organocatalysts.

Rational Design of this compound-Derived Organocatalysts

The rational design of organocatalysts often involves the integration of a catalytically active moiety onto a well-defined molecular scaffold. For instance, pyrrolidinyl tetrazoles have been shown to be effective organocatalysts in various organic transformations. cam.ac.uk The this compound framework could be utilized in a similar manner. The benzoic acid group can be synthetically modified to incorporate a known catalytic unit, such as a proline or a primary amine, while the tetrazole ring can act as a hydrogen bond acceptor or a sterically demanding group to influence the stereochemical outcome of a reaction.

The design of bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base, is a particularly effective strategy for achieving high enantioselectivity. beilstein-journals.org Derivatives of this compound are well-suited for this approach. The carboxylic acid can act as a Brønsted acid, while the tetrazole ring, or a functional group attached to it, can serve as a basic site. The fixed spatial relationship between these two groups on the benzene ring can create a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol in reactions such as Michael additions or aldol (B89426) reactions. nih.gov

| Catalyst Design Feature | Potential Role in Organocatalysis |

| Carboxylic Acid Moiety | Brønsted acid catalysis, Hydrogen bond donor |

| Tetrazole Ring | Hydrogen bond acceptor, Steric directing group |

| Benzene Scaffold | Rigid framework for positioning catalytic groups |

| Synthetic Modification | Incorporation of other catalytic functionalities (e.g., amines, thioureas) |

This table outlines the potential roles of the different structural components of this compound in the rational design of organocatalysts.

Mechanistic Understanding of Catalytic Activity and Enantiocontrol

While specific mechanistic studies detailing the catalytic activity of this compound are not extensively documented, a plausible mechanism can be postulated based on the principles of bifunctional catalysis. This proposed mechanism involves the cooperative action of the carboxylic acid and the tetrazole moieties in activating substrates and controlling the stereochemical outcome of a reaction.

In a hypothetical enantioselective transformation, the this compound could operate through a dual activation model. The carboxylic acid group, a Brønsted acid, can activate an electrophilic substrate by protonation or hydrogen bonding. Simultaneously, the tetrazole ring, with its lone pairs of electrons on the nitrogen atoms, can act as a Lewis base to coordinate with and orient a nucleophilic substrate. This dual interaction within a chiral catalyst-substrate complex would create a highly organized transition state, leading to a specific stereochemical outcome.

The enantiocontrol would arise from the fixed spatial relationship between the acidic carboxylic acid and the basic tetrazole group on the rigid benzoic acid scaffold. In a chiral derivative of this compound, the chiral environment would dictate the facial selectivity of the nucleophilic attack on the electrophile. For instance, in a Michael addition, the carboxylic acid would activate the enone, while the tetrazole would bind to the nucleophile. The chirality of the catalyst would then favor one approach of the nucleophile to the enone over the other, resulting in an enantiomerically enriched product.

The catalytic cycle would be completed by the dissociation of the product from the catalyst, regenerating the active catalyst for the next cycle. The efficiency of the catalyst would depend on the delicate balance between the binding of the substrates to the catalyst and the release of the product.

Bioisosteric Replacement Strategies for Carboxylic Acids in Molecular Design

The 5-substituted-1H-tetrazole is recognized as a non-classical bioisostere of the carboxylic acid. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug candidates. The similar acidity and planar geometry of the tetrazole ring compared to the carboxylic acid group are key factors in its ability to effectively mimic the parent functionality.

Numerous therapeutic agents have successfully incorporated this bioisosteric replacement. A prominent example is the angiotensin II receptor antagonist, losartan, where the replacement of a carboxylic acid with a tetrazole group resulted in a potent and orally active antihypertensive drug. This strategy has been applied across various therapeutic areas, demonstrating the broad utility of tetrazoles as carboxylic acid surrogates.

Comparative Analysis of Electronic and Steric Properties with Carboxylic Acid Functionality

The success of the tetrazole ring as a bioisostere for the carboxylic acid group stems from their remarkable similarities in key electronic and steric properties.

Electronic Properties:

The most critical electronic feature shared by 5-substituted-1H-tetrazoles and carboxylic acids is their acidity. Both functional groups are acidic and are ionized at physiological pH. The pKa of a 5-substituted-1H-tetrazole is typically in the range of 4.5-4.9, which is very close to the pKa of a typical carboxylic acid (around 4.2-4.4). This comparable acidity ensures that the tetrazole can exist in its anionic form under physiological conditions, enabling it to engage in similar ionic interactions with biological targets as a carboxylate group. The negative charge in the tetrazolate anion is delocalized over the five-membered ring, which is analogous to the charge delocalization in the carboxylate anion.

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 |

| Charge Distribution | Delocalized over two oxygen atoms | Delocalized over the four nitrogen atoms of the ring |

| Hydrogen Bonding | Acts as both hydrogen bond donor (acid form) and acceptor (anion form) | Acts as both hydrogen bond donor (acid form) and acceptor (anion form) |

Steric Properties:

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole |

| Geometry | Planar | Planar |

| Size | Comparable | Comparable |

| Bond Angles | C-C-O angle ~120° | C-C-N angle is part of the five-membered ring |

Influence on Lipophilicity and Metabolic Stability within Designed Molecular Scaffolds

The replacement of a carboxylic acid with a tetrazole ring can have a profound and often beneficial impact on the lipophilicity and metabolic stability of a drug candidate.

Lipophilicity:

Generally, the tetrazole moiety is more lipophilic than the corresponding carboxylic acid. This increased lipophilicity can lead to improved absorption and distribution of a drug molecule, potentially enhancing its oral bioavailability. The delocalization of the negative charge over the larger, nitrogen-rich tetrazole ring contributes to this increased lipophilicity compared to the more localized charge in the carboxylate anion. However, it is important to note that the relationship between lipophilicity and biological activity is often complex, and an optimal balance must be achieved.

| Compound | Carboxylic Acid Derivative (LogP) | Tetrazole Derivative (LogP) |

| Benzoic Acid | 1.87 | This compound - Higher calculated LogP |

| Generic Drug Scaffold | Lower LogP | Generally Higher LogP |

Metabolic Stability:

One of the most significant advantages of using a tetrazole as a carboxylic acid bioisostere is the enhancement of metabolic stability. Carboxylic acids are susceptible to phase II metabolic transformations, particularly glucuronidation, which can lead to rapid clearance of the drug from the body. The tetrazole ring is generally resistant to such metabolic pathways. While N-glucuronidation of tetrazoles can occur, it is often a less efficient process compared to the O-glucuronidation of carboxylic acids. This increased metabolic stability can result in a longer half-life and an improved pharmacokinetic profile for the drug. This resistance to metabolism is a key reason for the frequent use of this bioisosteric replacement in drug discovery programs.

| Metabolic Pathway | Carboxylic Acid | 5-Substituted-1H-Tetrazole |

| Phase II Conjugation (Glucuronidation) | Susceptible to O-glucuronidation | Generally resistant; N-glucuronidation is possible but often less extensive |

| Other Metabolic Transformations | Can undergo various other metabolic reactions | Generally more stable to metabolic degradation |

Emerging Research Avenues and Future Perspectives in 3 1h Tetrazol 1 Yl Benzoic Acid Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of tetrazoles often involves late-stage functionalization of nitrile precursors. beilstein-journals.orgnih.govresearchgate.net However, new strategies are emerging that utilize diversely protected tetrazole aldehydes as building blocks. beilstein-journals.orgnih.govresearchgate.netresearchgate.netrug.nl This approach allows for the incorporation of the tetrazole group into multicomponent reactions (MCRs), which are instrumental in drug discovery. beilstein-journals.orgnih.govresearchgate.netresearchgate.netrug.nl One such innovative method is the Passerini three-component reaction (PT-3CR), which offers an efficient and direct synthesis using cost-effective and readily available materials. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This technique provides a complementary method to existing tetrazole synthesis processes and helps meet the growing demand for tetrazole-based compound libraries. beilstein-journals.orgnih.govresearchgate.netresearchgate.netrug.nl

Green chemistry principles are also being integrated into tetrazole synthesis, with a focus on developing more sustainable and environmentally friendly methods. numberanalytics.com This includes the use of green solvents and catalysts to minimize waste and improve efficiency. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Traditional vs. Innovative Tetrazole Synthesis

| Feature | Traditional Synthesis | Innovative Synthesis (e.g., PT-3CR) |

| Starting Material | Nitrile precursors | Protected tetrazole aldehydes |

| Approach | Late-stage functionalization | Building block approach |

| Key Reactions | Cycloaddition with azides | Multicomponent reactions (MCRs) |

| Advantages | Established methods | Increased diversity, efficiency, sustainability |

| Challenges | Use of hazardous reagents | Scalability and substrate scope |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in understanding and predicting the properties of tetrazole-containing compounds. bit.edu.cnmdpi.comresearchgate.net DFT calculations can be used to determine optimized geometry, electronic properties, and thermodynamic parameters of molecules like 3-(1H-tetrazol-1-yl)benzoic acid. bit.edu.cnresearchgate.net

These computational studies are crucial for the design of new materials with specific properties. For instance, in the field of high-energy density materials, DFT calculations have been used to design a new family of tetrazole-N-oxides with high density, good heats of formation, and excellent detonation performance. bit.edu.cn In another study, DFT was used to evaluate the antioxidant properties of triazole benzoic acid hybrids, with the results showing good agreement with experimental data. mdpi.com

Computational analysis can also be used to predict the molecular properties and bioactivity of target compounds, as demonstrated in a study of tetrazole derivatives as potential anti-inflammatory and antimicrobial agents. nih.gov

Exploration of this compound in Multifunctional Materials Science

The unique structural and electronic properties of this compound make it a versatile building block for the construction of multifunctional materials, particularly metal-organic frameworks (MOFs). osti.govrsc.orgbrieflands.comnih.gov MOFs are porous materials with a network structure formed by the self-assembly of metal ions and organic ligands. nih.gov

By rationally selecting metal ions and functionalized organic ligands like this compound, it is possible to synthesize complexes with specific pore sizes, novel structures, and unique properties. nih.gov These materials have a wide range of potential applications, including:

Sensors: MOFs can be used as fluorescent sensors for the detection of specific ions, such as Fe³⁺ and MnO₄⁻, as well as organic molecules like tetracycline (B611298) hydrochloride and tryptophan. nih.gov

Gas Storage and Separation: The porous nature of MOFs makes them suitable for the storage and separation of gases. nih.gov

Drug Delivery: Zinc-based MOFs, in particular, have shown promise as low-toxicity carriers for drug delivery due to their good biocompatibility. brieflands.com

The luminescent properties of MOFs containing this compound and its derivatives are also an active area of research. osti.govrsc.orgnih.gov

Interdisciplinary Research Integrating this compound with Biological Systems for Mechanistic Insights

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, meaning it can be used to replace a carboxylic acid in a drug molecule without significantly altering its biological activity. nih.govresearchgate.netnih.govnih.gov This has led to the widespread use of tetrazoles in medicinal chemistry and drug design. nih.govresearchgate.netnih.govnih.gov

However, our understanding of the precise binding modes, structural biology, and multifunctional mechanisms of tetrazole-containing compounds remains limited. nih.govnih.gov Interdisciplinary research that combines synthetic chemistry, computational modeling, and biological evaluation is crucial for gaining deeper mechanistic insights. mdpi.comnih.govnih.gov

For example, molecular docking studies can be used to predict the binding interactions of tetrazole derivatives with biological targets, such as enzymes. nih.gov This information can then be used to design more potent and selective inhibitors. nih.gov Furthermore, mechanistic studies on the photochemistry of disubstituted tetrazoles are providing a better understanding of their reactivity and fragmentation patterns. nih.gov

Addressing Current Challenges and Identifying Future Opportunities in Tetrazole Chemistry Research

Despite the significant progress in tetrazole chemistry, several challenges remain. These include:

Synthetic challenges: The development of efficient and scalable synthesis methods for complex tetrazoles is an ongoing area of research. numberanalytics.com

Safety concerns: The synthesis of tetrazoles often involves the use of hazardous reagents, which requires careful handling and disposal. numberanalytics.com

Stability and safety: Addressing issues related to the stability and safety of tetrazole-containing compounds is crucial for their application in pharmaceuticals and energetic materials. numberanalytics.com

Looking to the future, there are many exciting opportunities for research in this field. These include:

New applications in medicinal chemistry: Exploring new roles for tetrazoles in drug design beyond their use as bioisosteres. numberanalytics.com

Advanced materials: Developing novel tetrazole-based materials for a wide range of applications, including energetic materials, sensors, and electronic devices. numberanalytics.com

Sustainable synthesis: Continuing to develop green and sustainable methods for the synthesis of tetrazoles. numberanalytics.com

The continued exploration of this compound and other tetrazole derivatives holds great promise for the development of new technologies and therapies that will benefit society.

常见问题

Q. What synthetic methods are commonly used to prepare 3-(1H-tetrazol-1-yl)benzoic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzoic acid precursor with a tetrazole moiety. For example, this compound has been synthesized via nucleophilic substitution or cycloaddition reactions, achieving a yield of 75% under optimized conditions. Key parameters include solvent choice (e.g., DMSO for solubility), temperature control (room temperature to 80°C), and stoichiometric ratios of reactants. Characterization via -NMR (δ 8.58 ppm for the tetrazole proton) and -NMR confirms product purity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR Spectroscopy : Distinct peaks for the tetrazole ring (δ 8.58 ppm) and carboxylic acid proton (δ 11.28 ppm) in -NMR .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in the tetrazole ring ≈ 1.32–1.34 Å) and confirms planar geometry of the tetrazole-benzoic acid system .

- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to rule out impurities.

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like DMSO or ethanol-water mixtures are preferred due to the compound’s moderate solubility. Recrystallization at low temperatures (0–5°C) minimizes co-precipitation of byproducts. Post-crystallization, vacuum drying ensures removal of residual solvents .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

Crystal engineering studies reveal three key interactions:

- Hydrogen Bonds : O–H···N between the carboxylic acid and tetrazole nitrogen (distance ≈ 2.7–2.9 Å) .

- π-π Stacking : Between aromatic rings (centroid-centroid distance ≈ 3.3 Å), stabilizing layered structures .

- Halogen-π Interactions : In brominated derivatives, C–Br···π contacts (≈3.58 Å) enhance packing density .

These interactions guide the design of co-crystals for improved thermal stability or bioavailability.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level reliably calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in electrophilic substitutions .

- Electrostatic Potential Maps : Highlight nucleophilic regions (tetrazole N atoms) and electrophilic sites (carboxylic acid O atoms) for reaction planning .

- Docking Studies : Predict binding affinities to biological targets (e.g., PPARγ receptors) by simulating ligand-receptor interactions .

Q. How does structural modification of this compound affect its biological activity?

- Tetrazole Position : Derivatives with tetrazole at the meta position (vs. para) show enhanced PPARγ agonist activity due to improved steric compatibility with the receptor’s ligand-binding domain .

- Substituent Effects : Electron-withdrawing groups (e.g., –CF) on the benzoic acid ring increase metabolic stability but may reduce solubility .

- Bioisosterism : Replacing the carboxylic acid with a tetrazole bioisostere (e.g., sulfonamide) alters pharmacokinetic profiles .

Q. What strategies are effective in designing coordination polymers using this compound as a ligand?

The compound acts as a multidentate ligand via:

- Carboxylic Acid Coordination : Binds metal ions (e.g., Zn) in monodentate or bridging modes .

- Tetrazole Participation : N atoms from the tetrazole ring form additional metal-ligand bonds, creating 2D or 3D frameworks .

- Hydrogen-Bonded Networks : Synergistic interactions with auxiliary ligands (e.g., bipyridine) stabilize supramolecular architectures .

Methodological Notes

- Data Contradictions : Discrepancies in reported biological activities (e.g., PPARγ activation vs. anticonvulsant effects) may arise from assay conditions or derivative-specific interactions .

- Advanced Characterization : Pair solid-state NMR with single-crystal XRD to resolve dynamic disorder in crystal structures .

- Sustainability : Replace traditional solvents (DMF, DMSO) with biodegradable alternatives (e.g., Cyrene) in synthesis to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。